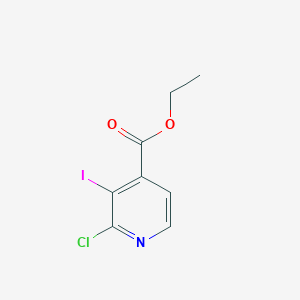

Ethyl 2-chloro-3-iodoisonicotinate

Description

Ethyl 2-chloro-3-iodoisonicotinate is a substituted pyridine derivative featuring chlorine and iodine atoms at positions 2 and 3 of the pyridine ring, respectively, with an ethyl ester group at position 4. Based on general principles, the molecular formula of this compound is inferred to be C₈H₇ClINO₂, with a molecular weight of approximately 299.51 g/mol.

Properties

IUPAC Name |

ethyl 2-chloro-3-iodopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZMEOYKHZSCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-iodoisonicotinate typically involves the halogenation of isonicotinic acid derivatives. One common method includes the chlorination of ethyl isonicotinate followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures to ensure selective halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-iodoisonicotinate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 2-chloro-3-iodoisonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-iodoisonicotinate involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can form halogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity :

- Iodo vs. Chloro/Bromo : The iodine atom in this compound has a larger atomic radius and lower electronegativity compared to chlorine or bromine. This enhances its leaving-group ability in nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making it more reactive than its chloro or bromo analogs .

- Nitro Group : Ethyl 2-chloro-3-nitroisonicotinate’s nitro group is a strong electron-withdrawing substituent, which polarizes the pyridine ring and directs electrophilic attacks to specific positions. In contrast, the methyl group in Ethyl 2-chloro-3-methylisonicotinate is electron-donating, altering regioselectivity in subsequent reactions .

Physical Properties :

- Solubility : The iodo compound’s higher molecular weight and iodine’s polarizability may reduce solubility in polar solvents compared to its methyl or nitro analogs.

- Crystallography : Tools like SHELX (used for small-molecule refinement) are critical for resolving crystal structures of halogenated pyridines, where heavy atoms like iodine improve X-ray diffraction contrast .

Applications :

- Pharmaceutical Intermediates : Chloro and bromo derivatives are commonly used in drug synthesis (e.g., kinase inhibitors). The iodo analog’s enhanced reactivity could streamline steps in catalytic cycles .

- Material Science : Nitro and hydroxy variants may serve as precursors for functionalized polymers or ligands in coordination chemistry .

Biological Activity

Ethyl 2-chloro-3-iodoisonicotinate (CAS Number: 881674-01-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The halogen substituents are believed to enhance its reactivity and binding affinity to microbial enzymes.

- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound exhibited an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 45 |

Safety and Toxicology

While preliminary studies indicate promising biological activities, it is crucial to assess the safety profile of this compound. Toxicological evaluations have suggested that the compound may cause skin irritation and respiratory issues upon exposure, necessitating careful handling in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.